molecular formula C21H16N2OS B2397543 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide CAS No. 312922-44-4

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide

Cat. No. B2397543
CAS RN: 312922-44-4
M. Wt: 344.43
InChI Key: HPNXNRSCTLZKTH-UHFFFAOYSA-N
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Description

“N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide” is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and studied for their potential as antibacterial agents . They have also been found to exhibit a broad spectrum of pharmaceutical activity profile including antitumor, sedative, analgesic, antidiabetic, antibacterial, antifungal, and anti-inflammatory properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves the use of substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d][1,3] oxazin-4-one as the precursor substrates . The compounds are synthesized in excellent yields and the structures are corroborated on the basis of IR, 1H NMR, Mass, and elemental analysis data .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is confirmed using various techniques such as IR, 1H NMR, Mass, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives vary. For instance, BM 212, a benzothiazole derivative, is a yellow crystalline powder with a melting point of 198-200 °C. It is sparingly soluble in water but soluble in organic solvents such as DMSO and ethanol.

Scientific Research Applications

Antibacterial Agents

Compounds with the 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4 (3H)-one structure, similar to the compound , have been synthesized and found to be potent antibacterial agents . They have been screened in vitro for their antibacterial activity against a representative panel of Gram-positive and Gram-negative bacteria . The compounds were found to manifest profound antimicrobial activity .

QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been used to establish a correlation between physicochemical properties and elicited biological activity using multivariable regression . This methodology was developed by Hansch and provides a foundation for understanding the antibacterial potential of these compounds .

Anti-tubercular Compounds

Recent synthetic developments of benzothiazole-based anti-tubercular compounds have shown promising results . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Synthesis and Characterization

The synthesis and characterization of these compounds have been studied extensively . Their in vitro antibacterial activities against Escherichia coli strains (E. coli 6 and E. coli 13), Proteus

Future Directions

Benzothiazole derivatives show promise in a variety of pharmaceutical applications, including as antibacterial and antitumor agents . Future research could focus on optimizing the synthesis process, exploring their mechanism of action, and conducting safety and efficacy trials in relevant models.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c1-14-6-4-7-15(12-14)20(24)22-17-9-5-8-16(13-17)21-23-18-10-2-3-11-19(18)25-21/h2-13H,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNXNRSCTLZKTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide

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